8-Aminooctanoic acid hydrochloride

Description

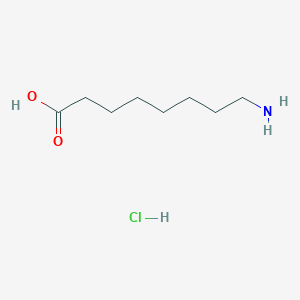

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

8-aminooctanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c9-7-5-3-1-2-4-6-8(10)11;/h1-7,9H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHHYVVMODWLBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591055 | |

| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27991-81-7 | |

| Record name | 8-Aminooctanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-aminooctanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Seminal Discoveries in Synthetic Chemistry

The synthesis of 8-aminooctanoic acid and its hydrochloride salt has been approached through various chemical pathways, reflecting the evolution of synthetic organic chemistry. Early methods often relied on the degradation or rearrangement of readily available dicarboxylic acids or their derivatives. Seminal work established several foundational routes to access this and other long-chain amino acids.

Key historical synthetic strategies include:

From Azelaic Acid: The unilateral Hoffmann degradation of azelaic acid represents a classic approach. google.com Another method involves the Curtius rearrangement of an azelaic acid monoalkyl ester. google.com

From Cyclohexanone (B45756): A multi-step synthesis starting with cyclohexanone involves a rearrangement with sodium azide (B81097) and sulfuric acid to form a lactam, which is then hydrolyzed to yield 8-aminooctanoic acid. guidechem.com However, the use of sodium azide presents significant safety concerns. guidechem.com

From Halogenated Carboxylic Esters: A significant advancement, suitable for larger-scale production, involves the reaction of a halogenated carboxylic acid ester, such as 8-chlorooctanoic acid ethyl ester, with a metal cyanate (B1221674) in the presence of an alcohol. google.com This forms a urethane (B1682113) intermediate, which is subsequently hydrolyzed with an acid like hydrochloric acid to produce the desired 8-aminooctanoic acid hydrochloride. google.com This method avoids hazardous reagents while achieving high yields. google.com

Hydrogenation of Cyanoheptanoic Acid: The catalytic hydrogenation of 7-cyanoheptanoic acid provides another direct route to the amino acid. google.com

These diverse synthetic routes highlight the persistent interest in developing efficient and safe methods for producing ω-amino acids, driven by their industrial and academic importance.

Overview of Selected Synthetic Routes to 8-Aminooctanoic Acid

| Starting Material | Key Reactions/Intermediates | Reference |

|---|---|---|

| Azelaic Acid | Hoffmann Degradation or Curtius Rearrangement | google.com |

| Cyclohexanone | Beckmann Rearrangement (Lactam formation), Hydrolysis | guidechem.com |

| 8-Chlorooctanoic Acid Ethyl Ester | Reaction with metal cyanate (Urethane formation), Acidic Hydrolysis | google.com |

| 7-Cyanoheptanoic Acid | Catalytic Hydrogenation | google.com |

| Oleic Acid | Multi-enzyme cascade synthesis | researchgate.net |

Strategic Importance and Research Significance Within Amino Acid and Polymer Chemistry

The dual functionality of 8-aminooctanoic acid hydrochloride makes it a strategically important monomer and linker molecule in both polymer chemistry and the synthesis of complex biomolecules.

In polymer chemistry , ω-amino acids are fundamental monomers for the synthesis of polyamides. 8-Aminooctanoic acid can undergo self-condensation to produce polyamide 8, also known as Nylon 8. While not as common as other nylons, the ability to synthesize such polymers from specific monomers is crucial for tuning material properties. More recently, research has focused on using 8-aminooctanoic acid to modify existing polymers. For example, it has been grafted onto polyaspartic acid to create polymers with enhanced calcium scale inhibition properties for industrial water treatment. researchgate.net

In the realm of amino acid chemistry and biomedical research , 8-aminooctanoic acid serves as a versatile linker or spacer. Its eight-carbon chain provides flexibility and hydrophobicity, which can be used to modulate the properties of peptides and other bioactive molecules. A significant application is in the construction of Peptide Nucleic Acids (PNAs). google.comrsc.org PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain. rsc.orgnih.gov Amino acids like 8-aminooctanoic acid can be incorporated into the PNA structure or used to conjugate them to other molecules, such as cell-penetrating peptides, to improve their delivery and efficacy as antisense agents. rsc.orgnih.gov The defined length and chemical nature of the 8-aminooctanoic acid linker are critical for optimizing the binding affinity and biological activity of these complex conjugates. nih.gov

Contemporary Research Paradigms and Prospective Investigations

Stereoselective Synthesis of this compound and Its Analogues

The controlled synthesis of specific stereoisomers of 8-aminooctanoic acid and its derivatives is crucial for their application in fields where chirality dictates biological activity or material properties. Methodologies to achieve this include asymmetric catalysis and diastereoselective route optimization.

Asymmetric Catalysis for Enantiomeric Control

Asymmetric catalysis is a cornerstone for producing enantiopure chiral molecules with high selectivity. frontiersin.org While specific examples for the asymmetric synthesis of 8-aminooctanoic acid are not extensively detailed in the literature, general principles of asymmetric catalysis are widely applicable to amino acid derivatives. These methods often involve the use of transition metals with chiral ligands or organocatalysts to control the stereochemical outcome of a reaction. frontiersin.org

For instance, copper-catalyzed enantioselective hydroamination of alkenyl boronates has been demonstrated for the synthesis of chiral α-aminoboronic acid derivatives, representing a potential strategy that could be adapted for ω-amino acids. nih.gov Similarly, chiral amidine-based organocatalysts have been used for the asymmetric cyclocondensation to produce α-fluoro-β-lactams, which are precursors to α-fluoro-β-amino acid derivatives. wustl.edu Another approach involves the use of a BINOL-derived chiral N-triflyl phosphoramide (B1221513) as a Brønsted acid catalyst for the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines, yielding highly enantioselective 1-aminoindene derivatives. nih.gov These catalytic systems highlight the potential for creating chiral centers with high enantiomeric excess in amino acid structures.

Diastereoselective Route Optimization

Diastereoselective synthesis is critical when a molecule contains multiple stereocenters. For analogues of 8-aminooctanoic acid, controlling the relative stereochemistry is key. An efficient three-component condensation reaction catalyzed by a Lewis acid has been developed for the synthesis of syn α-hydroxy-β-amino esters with high diastereoselection. nih.gov This method proceeds from an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal (B89532) without the isolation of intermediates. nih.gov

Another highly efficient and stereoselective methodology has been developed for preparing β-hydroxy-α-amino acids. This involves the nucleophilic addition of enolates of tricyclic iminolactones to aldehydes, which results in aldol (B89426) adducts with high diastereoselectivity (up to >25:1 dr). nih.gov Subsequent hydrolysis yields the desired β-hydroxy-α-amino acids with excellent enantiomeric excesses. nih.gov The diastereoselective synthesis of a pharmaceutically relevant 4-aminopentanoic acid derivative has also been achieved through asymmetric catalytic hydrogenation in a biphasic system, demonstrating the applicability of this approach to industrially relevant amino acids. thieme-connect.de

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The use of enzymes and whole-cell systems offers a green and highly selective alternative to traditional chemical synthesis. These biocatalytic methods are being increasingly explored for the production of ω-amino fatty acids.

Enzyme-Mediated Synthesis Pathway Elucidation

Enzymes are nature's catalysts, offering high selectivity under mild conditions. frontiersin.org The synthesis of 8-aminooctanoic acid can be achieved through multi-enzyme cascades. One such pathway starts from the renewable resource oleic acid. researchgate.net This cascade involves a series of enzymatic steps to convert the fatty acid into the desired ω-amino acid. researchgate.net

A different enzymatic approach involves the aminolysis of lactams. For example, various lactams can be formed from the enzymatic reactions of their corresponding amino acids, such as 4-aminobutanoic acid and 5-aminovaleric acid, using Novozym 435 (N435) as the catalyst. chemicalbook.com However, in the case of 8-aminooctanoic acid, the enzyme N435 does not catalyze the formation of the corresponding monomeric lactam (caprylolactam) but instead produces macrocyclic dimer and trimer lactams. chemicalbook.com The biosynthesis of (S)-2-aminooctanoic acid has been achieved with high enantiomeric excess (> 98% ee) using a transaminase from Chromobacterium violaceum. nih.gov

The following table summarizes a multi-enzyme cascade for the synthesis of 8-aminooctanoic acid from oleic acid. researchgate.net

| Step | Precursor | Enzyme | Enzyme Type | Product |

| 1 | Oleic Acid | PaOHM3 | Oleic acid hydratase | 10-Hydroxyoctadecanoic acid |

| 2 | 10-Hydroxyoctadecanoic acid | MlADHM4 | Alcohol dehydrogenase | 10-Oxooctadecanoic acid |

| 3 | 10-Oxooctadecanoic acid | PaBVMO | Baeyer–Villiger monooxygenase | Various esters |

| 4 | Ester intermediates | ArADH / ArALDH | Alcohol/Aldehyde dehydrogenase | Dicarboxylic acids |

| 5 | Dicarboxylic acids | CYP153A / ChnD | Cytochrome P450 / Dehydrogenase | ω-Hydroxy fatty acids |

| 6 | ω-Hydroxy fatty acids | PMTA | ω-Transaminase | 8-Aminooctanoic acid |

Data sourced from ResearchGate. researchgate.net

Whole-Cell Biotransformation Strategies

Whole-cell biotransformation utilizes entire microorganisms, often genetically engineered, to carry out complex multi-step syntheses. nih.gov This approach has been successfully applied to the production of various chemicals, including amino fatty acids. morressier.comnih.gov Recombinant Escherichia coli is a commonly used host for these biotransformations. nih.govnih.gov

For example, a two-step in vivo biotransformation using recombinant E. coli expressing a long-chain secondary alcohol dehydrogenase (SADH) and an amine transaminase (ATA) variant has been used to produce (Z)-12-aminooctadec-9-enoic acid from ricinoleic acid. morressier.com A three-step in vivo biotransformation has also been developed to produce 10-aminooctadecanoic acid from oleic acid by expressing a fatty acid double bond hydratase (OhyA), SADH, and ATA variants in E. coli. morressier.com

Research has also shown that carboxylic acid reductases (CARs) can be engineered to enhance their activity towards amino acids like 6-aminocaproic acid, 7-aminoheptanoic acid, and 8-aminooctanoic acid. bangor.ac.uk Mutant variants of a CAR from Mycobacterium abscessus (MAB4714) showed significantly improved efficiency against these substrates compared to the wild type. bangor.ac.uk

| Strategy | Host Organism | Key Enzymes | Substrate | Product | Conversion/Yield |

| Cascade-1 | Recombinant E. coli | Wild type MAB4714 (CAR) + SAV2585 (ωTA) | Adipic Acid | 6-Aminocaproic Acid | Up to 95% |

| Cascade-2 | Purified Enzymes | L342E MAB4714 (CAR) + SAV2585 (ωTA) | 6-Aminocaproic Acid | Hexamethylenediamine | Up to 75-80% |

| Enhanced Activity | Engineered CAR | MAB4714 mutants (L342E, G418E, G426W) | 7-Aminoheptanoic Acid, 8-Aminooctanoic Acid | - | Enhanced activity observed |

Data sourced from Bangor University Research Portal. bangor.ac.uk

Advanced Functionalization and Derivatization Strategies of this compound

This compound serves as a versatile building block for the synthesis of more complex molecules with specific functions. Its bifunctional nature, possessing both an amino and a carboxylic acid group, allows for a variety of chemical modifications.

A key application is its role as a precursor in the synthesis of Sodium N-[8-(2-hydroxybenzoyl)amino]octanoate (SNAC), an oral absorption promoter. guidechem.comcjph.com.cn The synthesis involves the acylation of the amino group of 8-aminooctanoic acid. guidechem.com

Another significant use of 8-aminooctanoic acid is as a linker in the development of radiolabeled peptides for medical imaging. nih.gov For example, it has been incorporated into a lactam bridge-cyclized α-melanocyte-stimulating hormone (α-MSH) peptide. The introduction of the 8-aminooctanoic acid linker was shown to enhance the uptake of the resulting technetium-99m labeled peptide in melanoma cells, highlighting its potential for detecting metastatic melanoma. nih.gov

Furthermore, 8-aminooctanoic acid can be used as a tool for structural modification in the synthesis of cyclic analogues of neuropeptide Y (NPY). By replacing certain amino acid residues, it helps to constrain the peptide's conformation. medchemexpress.com Derivatization of the amino and carboxyl groups can also be achieved for analytical purposes, such as pre-column derivatization with dansyl chloride for HPLC analysis with fluorescence detection. nih.gov

| Derivatization Strategy | Reagent/Method | Product Class | Application |

| Amide Formation | Acylation with a 2-hydroxybenzoyl derivative | N-acylated amino acid (e.g., SNAC) | Pharmaceutical permeation enhancer guidechem.comcjph.com.cn |

| Peptide Synthesis | Solid-phase or solution-phase peptide coupling | Peptide analogues | Medical imaging agents, conformational constraint in peptides nih.govmedchemexpress.com |

| Lactamization | Enzyme-catalyzed intramolecular aminolysis (N435) | Dimer and trimer macrocyclic lactams | Polymer precursors chemicalbook.com |

| Esterification/Protection | Reaction with alcohol/protecting groups (e.g., Boc-anhydride) | Esters, N-Boc protected amino acid | Synthetic intermediates chemicalbook.comsigmaaldrich.com |

Selective N-Terminal Functional Group Modification

The selective modification of the N-terminal amino group of amino acids and peptides is a critical strategy for the synthesis of well-defined bioconjugates and functionalized molecules. This selectivity is often achieved by exploiting the difference in pKa values between the α-amino group of the N-terminus (pKa ≈ 6-8) and the ε-amino group of lysine (B10760008) residues (pKa ≈ 10). ccspublishing.org.cnu-tokyo.ac.jp By carefully controlling the pH of the reaction medium, the N-terminal amine can be made more nucleophilic than the lysine amine, enabling site-specific reactions. ccspublishing.org.cn

One common method for selective N-terminal modification is reductive amination. This reaction involves the treatment of the amino acid or peptide with an aldehyde or ketone under mildly acidic conditions to form a Schiff base, which is then reduced to a secondary amine. For instance, reactions with various aldehydes have demonstrated high N-terminal selectivity (>99:1) at pH 6.1. nih.gov This approach preserves the positive charge of the N-terminus, which can be crucial for maintaining the biological activity of peptides and proteins. nih.gov Another strategy involves the use of 2-ethynylbenzaldehydes, which also show excellent N-terminal selectivity in slightly acidic phosphate-buffered saline, particularly when the aldehyde possesses electron-donating substituents. polyu.edu.hk

Acylation reactions can also be employed for N-terminal modification. While N-hydroxysuccinimide (NHS) esters can react with the N-terminal amine under acidic conditions, the conversion and selectivity are often not ideal. ccspublishing.org.cn Ketenes have been shown to be more efficient for selective N-terminal acylation under mild conditions. ccspublishing.org.cn A biomimetic approach utilizing the enzymatic in situ activation of carboxylic acids with ATP to generate reactive acyl-adenosine phosphates has also been reported to exhibit high selectivity for the N-termini of peptides and proteins. chemrxiv.org

Carboxyl Group Activation and Coupling Reactions

The carboxyl group of 8-aminooctanoic acid offers a versatile handle for a variety of coupling reactions, enabling the formation of amides, esters, and other functionalities. Activation of the carboxyl group is a prerequisite for its efficient reaction with nucleophiles. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to form an active ester intermediate. This active ester can then readily react with an amine to form a stable amide bond.

A notable application of carboxyl group activation is in the synthesis of N-acryloyl 8-aminocaprylic acid. ucsd.edu In this synthesis, 8-aminocaprylic acid is reacted with acryloyl chloride in the presence of a base. ucsd.edu The pH is carefully controlled during the reaction and subsequent workup to ensure the desired product is obtained. ucsd.edu

Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of carboxylic acids. grantome.comnih.gov This methodology allows for the direct coupling of the carboxylic acid with various partners, such as organoboron reagents and olefins, at positions that are typically unreactive. grantome.com Ligand design plays a crucial role in controlling the selectivity and efficiency of these transformations. nih.gov For instance, specific pyridine-pyridone ligands can direct the palladium catalyst to activate the β-methylene C-H bond of a carboxylic acid, leading to the formation of α,β-unsaturated carboxylic acids. nih.gov

Olefin Metathesis and Alkyne-Azide Click Chemistry Applications

The functional groups of this compound lend themselves to powerful and versatile ligation chemistries, namely olefin metathesis and alkyne-azide "click" chemistry. These reactions are prized for their high efficiency, functional group tolerance, and bioorthogonality, making them ideal for the construction of complex molecular architectures.

Olefin Metathesis:

Olefin metathesis, a reaction that redistributes carbon-carbon double bonds, has been extensively used in the synthesis of polymers and macrocycles. harvard.eduwikipedia.org While free amines can often interfere with the ruthenium-based catalysts commonly used in olefin metathesis, their hydrochloride salts are generally well-tolerated. harvard.edunih.gov This allows for the participation of amino-functionalized monomers in ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP). harvard.edunih.gov For instance, the hydrochloride salt of an amine can undergo efficient RCM to form nitrogen-containing heterocycles. harvard.edu The development of next-generation catalysts has significantly expanded the scope of olefin metathesis, allowing for its application in combinatorial and parallel synthesis. nih.gov

Alkyne-Azide Click Chemistry:

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, provides a highly efficient and regioselective method for forming 1,2,3-triazoles. iris-biotech.denih.govsigmaaldrich.com This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it particularly suitable for bioconjugation. nih.govsigmaaldrich.comnih.gov 8-Aminooctanoic acid can be readily functionalized with either an alkyne or an azide (B81097) group, allowing for its incorporation into larger molecules via click chemistry. For example, an alkyne-functionalized amino acid can be reacted with an azide-containing molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. iris-biotech.de The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the copper(I) catalyst and accelerate the reaction. iris-biotech.de This methodology has been widely applied in the synthesis of functionalized peptides, polymers, and nanocarriers. sigmaaldrich.comnih.gov

| Reaction Type | Key Features | Application with 8-Aminooctanoic Acid Moiety |

| Olefin Metathesis | Rearrangement of C=C bonds, catalyzed by metal complexes (e.g., Ru-based). harvard.eduwikipedia.org | The amine can be protected as a hydrochloride salt to prevent catalyst deactivation, enabling its use in RCM and ROMP. harvard.edunih.gov |

| Alkyne-Azide Click Chemistry | Highly efficient and selective formation of a 1,2,3-triazole ring from an alkyne and an azide, often catalyzed by Cu(I). iris-biotech.denih.gov | The amino or carboxyl group can be modified to introduce an alkyne or azide handle for subsequent conjugation reactions. sigmaaldrich.com |

Polymerization Mechanisms and Macromolecular Architecture Control Utilizing this compound

The bifunctional nature of 8-aminooctanoic acid, possessing both an amine and a carboxylic acid, makes it a valuable monomer and initiator for the synthesis of a variety of polymers, including polyamides and functional poly(amino acid)s.

Ring-Opening Polymerization Initiated by this compound Derivatives

Ring-opening polymerization (ROP) is a versatile method for producing polymers from cyclic monomers. wikipedia.org The amino group of 8-aminooctanoic acid and its derivatives can act as an initiator for the ROP of cyclic esters like ε-caprolactone and lactide, as well as N-carboxyanhydrides (NCAs) of α-amino acids. sigmaaldrich.comnih.govresearchgate.net The initiation step typically involves the nucleophilic attack of the amine on the cyclic monomer, leading to the opening of the ring and the formation of a propagating species. wikipedia.org

The molecular weight of the resulting polymer can be controlled by adjusting the molar ratio of the monomer to the initiator. researchgate.net For instance, in the ROP of ε-caprolactone initiated by natural amino acids, the molecular weight of the poly(ε-caprolactone) (PCL) was found to be dependent on the [ε-CL]/[amino acid] ratio. researchgate.net

The use of 8-aminooctanoic acid derivatives as initiators allows for the incorporation of a functional end-group into the polymer chain. This terminal functionality can then be used for further modifications or for directing the self-assembly of the polymer. For example, by using an initiator with a specific functional group, block copolymers with different architectures (e.g., di-block, tri-block, graft, and star) can be synthesized. sigmaaldrich.com

Controlled Radical Polymerization for Functional Poly(amino acid)s

Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and functionality of polymers. cmu.eduethz.ch These methods can be employed to synthesize well-defined functional poly(amino acid)s.

In one approach, 8-aminooctanoic acid can be first converted into a monomer suitable for radical polymerization, such as N-acryloyl 8-aminocaprylic acid. ucsd.edu This monomer can then be polymerized via free radical polymerization to form hydrogels or linear polymers. ucsd.edu

To achieve better control over the polymerization, CRP techniques are preferred. For example, in reverse ATRP, a conventional radical initiator like AIBN can be used in conjunction with a deactivator, such as a Cu(II) complex, to control the polymerization of vinyl monomers. cmu.edu This allows for the synthesis of polymers with low polydispersities. cmu.edu Similarly, RAFT polymerization, which utilizes a chain transfer agent to mediate the polymerization, is a robust method for synthesizing a wide range of functional polymers. ethz.ch An acid-triggered RAFT polymerization method has been developed, which offers faster polymerization rates and narrower molar mass distributions compared to conventional thermal RAFT. ethz.ch

By employing these controlled polymerization techniques, it is possible to synthesize functional poly(amino acid)s with predetermined molecular weights and complex architectures, such as block copolymers. ethz.ch

| Polymerization Method | Monomer Type | Role of 8-Aminooctanoic Acid Derivative | Control over Architecture |

| Ring-Opening Polymerization (ROP) | Cyclic esters (e.g., ε-caprolactone), N-carboxyanhydrides (NCAs) sigmaaldrich.comresearchgate.net | Initiator (amine group) researchgate.net | Synthesis of block copolymers, end-functionalized polymers sigmaaldrich.com |

| Controlled Radical Polymerization (CRP) | Vinyl monomers (e.g., N-acryloyl derivatives) ucsd.edu | Monomer precursor ucsd.edu | Well-defined homopolymers and block copolymers with controlled molecular weight and low polydispersity cmu.eduethz.ch |

Novel Catalytic Systems Featuring this compound as a Ligand or Precursor

The inherent chirality and functional groups of amino acids make them attractive candidates for use as ligands in asymmetric catalysis. 8-Aminooctanoic acid and its derivatives can serve as precursors for the synthesis of novel ligands for a variety of metal-catalyzed reactions.

Amino acid-based ligands have been successfully employed in a range of catalytic transformations, including C-C bond forming reactions and asymmetric olefin metathesis. mdpi.comrsc.org For example, amino acids can be incorporated into bisphenolate scaffolds to create ligands for palladium-catalyzed Suzuki-Miyaura and Mizoroki-Heck couplings. hw.ac.uk The chiral environment provided by the amino acid can induce enantioselectivity in the catalytic reaction.

In the realm of olefin metathesis, amino acid-derived ligands have been introduced into Hoveyda-Grubbs second-generation catalysts. rsc.org These chiral pre-catalysts have demonstrated enantioselectivity in asymmetric ring-closing and ring-opening cross-metathesis reactions. rsc.org The structure of the amino acid ligand can be tuned to optimize the catalytic activity and selectivity.

Furthermore, gold(I) complexes bearing N-heterocyclic carbene (NHC) ligands derived from amino acids have shown promise in catalysis. researchgate.net The steric and electronic properties of the NHC ligand, which can be modulated by the amino acid precursor, play a crucial role in the catalytic efficiency. These gold catalysts have been applied to reactions such as the cycloisomerization of enynes. researchgate.net

The development of novel catalytic systems based on this compound as a ligand or precursor offers opportunities for creating efficient and selective catalysts for a wide range of chemical transformations. The modular nature of amino acids allows for the systematic tuning of the ligand structure to achieve desired catalytic performance.

| Metal | Reaction Type | Role of 8-Aminooctanoic Acid Derivative |

| Palladium | Suzuki-Miyaura, Mizoroki-Heck | Precursor for chiral bisphenolate ligands hw.ac.uk |

| Ruthenium | Asymmetric Olefin Metathesis | Precursor for chiral ligands in Hoveyda-Grubbs type catalysts rsc.org |

| Gold | Cycloisomerization of Enynes | Precursor for N-heterocyclic carbene (NHC) ligands researchgate.net |

Enzymatic Pathways and Biotransformation Studies

The formation and breakdown of 8-Aminooctanoic acid and its analogues are governed by specific enzymatic pathways in various biological systems. These processes are crucial for both its biosynthesis and its metabolic fate.

Biosynthetic Routes in Microbial Systems

While not a common primary metabolite, 8-Aminooctanoic acid can be synthesized through engineered multi-enzyme cascades in microbial systems. Researchers have successfully demonstrated the production of ω-amino fatty acids, including 8-Aminooctanoic acid, from renewable precursors like vegetable-derived oleic acid. researchgate.net This bio-catalytic approach utilizes a series of enzymes sourced from different microorganisms to create a synthetic pathway.

A key strategy involves converting a fatty acid to its ω-amino derivative. For instance, the synthesis of 8-aminooctanoic acid from oleic acid has been proposed using a cascade of enzymes. researchgate.net This demonstrates the potential for sustainable microbial production of this compound, which is valuable as a monomer for polymers like polyamides. researchgate.net Another approach focuses on engineering host strains, such as Escherichia coli, to enhance the production of fatty acids like octanoic acid, which serve as a direct precursor for 8-aminooctanoic acid. nih.gov By deleting genes like fadD, which is responsible for the first step in β-oxidation, and introducing a heterologous thioesterase, the accumulation of octanoic acid can be significantly increased. nih.gov

| Enzyme/System | Source Organism | Role in Synthesis | Reference |

| Multi-enzyme cascade | Paracoccus aminophilus, Micrococcus luteus, Pseudomonas aeruginosa, Acinetobacter radioresistens, Silicibacter pomeroyi | Converts oleic acid to 8-aminooctanoic acid. | researchgate.net |

| Engineered E. coli | Escherichia coli | Blocks β-oxidation and expresses thioesterase to produce octanoic acid, a precursor. | nih.gov |

| Oleaginous Microorganisms | Various yeasts, bacteria, molds, and algae | General production of fatty acids, including omega-3 fatty acids, which establishes a precedent for microbial lipid biosynthesis. | google.comnih.gov |

In Vivo and In Vitro Metabolic Fate Analysis

The metabolism of 8-Aminooctanoic acid and its analogues has been investigated in both living organisms (in vivo) and in controlled laboratory settings (in vitro), revealing key transformation pathways.

An in vivo study in rats using an analogue, 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA), identified β-oxidation as the primary metabolic route. nih.gov This process involves the sequential removal of two-carbon units from the fatty acid chain. The major circulating metabolites were congeners that had lost two or four methylene (B1212753) groups, indicating progressive breakdown. nih.gov Notably, the metabolite shortened by two carbons was also found to be an active inhibitor of its target enzyme, CYP4Z1, suggesting that metabolism can lead to the formation of other functional molecules. nih.gov

In vitro studies using liver microsomes and hepatocytes from various species (rat, mouse, human, and trout) have been conducted on related C8 compounds like 8-2 fluorotelomer alcohol (8-2 FTOH). These studies show that the compound is extensively metabolized, with clearance rates varying among species (rat > mouse > human ≥ trout). nih.govpsu.edu The metabolism of 8-2 FTOH to perfluorinated acids was found to be a minor pathway, primarily mediated by microsomal enzymes. nih.govpsu.edu Such comparative studies are essential for understanding potential species-specific differences in metabolic profiles. mdpi.com The catabolism of amino acids, in general, is a fundamental process where the carbon skeleton is degraded into various intermediates that can enter central metabolic cycles. nih.govyoutube.com

| Compound | System/Species | Key Metabolic Pathway | Major Metabolites/Findings | Reference |

| 8-[(1H-1,2,3-benzotriazol-1-yl)amino]octanoic acid (8-BOA) | Rat (in vivo) | β-oxidation | Metabolites shortened by 2 and 4 methylene groups. The -(CH₂)₂ product is an active metabolite. | nih.gov |

| 8-2 Fluorotelomer alcohol (8-2 FTOH) | Rat, Mouse, Human, Trout (in vitro hepatocytes/microsomes) | Oxidation | Clearance rates: Rat > Mouse > Human ≥ Trout. Extensive metabolism, but minimal conversion to perfluorinated acids. | nih.govpsu.edu |

Molecular Interactions with Biological Macromolecules

The biological activity of this compound often stems from its direct interaction with macromolecules like receptors and enzymes, or its ability to influence the association between different proteins.

Receptor Binding and Ligand Affinity Profiling

Research has shown that 8-Aminooctanoic acid (also known as ω-aminocaprylic acid) exhibits activity at specific neurotransmitter receptors. In the rat cortex, it acts as a gamma-aminobutyric acid (GABA) mimetic. ebi.ac.uksigmaaldrich.com It was observed to decrease the firing rates of cortical neurons, similar to GABA, although with a lower apparent potency (approximately one-fifth that of GABA). ebi.ac.uk This inhibitory effect is antagonized by bicuculline (B1666979) and enhanced by flurazepam, further supporting its interaction with the GABA receptor complex. ebi.ac.uk

Furthermore, the structural properties of 8-Aminooctanoic acid make it a valuable tool for designing synthetic peptide analogues to probe receptor interactions. It has been used to replace amino acid residues in the synthesis of cyclic analogues of Neuropeptide Y (NPY). medchemexpress.com This substitution helps to create conformationally restricted peptides, which are used to study the interaction of NPY with its cell membrane receptors. medchemexpress.com

| Target Receptor | System | Interaction Profile | Key Findings | Reference |

| GABA Receptor | Rat cortical neurons | Agonist (GABA-mimetic) | Decreases neuronal firing; effect antagonized by bicuculline and enhanced by flurazepam. | ebi.ac.uksigmaaldrich.com |

| Neuropeptide Y (NPY) Receptor | In vitro synthesis | Structural component of analogues | Used as a linker to create cyclic NPY analogues for studying receptor binding and conformation. | medchemexpress.com |

Enzyme Substrate Specificity and Kinetic Analysis

8-Aminooctanoic acid serves as a substrate for several types of enzymes, with its reactivity being dependent on its chain length and functional groups.

It is a recognized substrate for transaminases, exhibiting higher relative activity compared to shorter chain amino acids like β-alanine. This suggests that the eight-carbon chain is an optimal length for binding to the active site of these enzymes.

In enzyme-catalyzed aminolysis reactions, 8-Aminooctanoic acid is used for the preparation of lactams. chemicalbook.comchemicalbook.comrosesci.com When using the enzyme N435 as a catalyst, 8-Aminooctanoic acid does not form the expected simple monomer, caprylolactam. Instead, it undergoes intermolecular reactions to form macrocyclic dimer and trimer lactams in a 3:2 ratio. chemicalbook.com This highlights a specific reactivity profile where intramolecular cyclization is less favored than intermolecular condensation for this particular enzyme-substrate pair. chemicalbook.com

Kinetic studies of related enzyme systems, such as 8-amino-7-oxononanoate (B1240340) synthase (AONS), provide a framework for understanding the catalytic mechanism. AONS catalyzes the condensation of L-alanine and pimeloyl-CoA. nih.gov The kinetics show that the formation of the external aldimine with the substrate L-alanine is a rapid process, significantly faster than with the non-substrate D-alanine, demonstrating high stereospecificity. nih.gov

| Enzyme | Reaction Type | Products | Kinetic/Specificity Details | Reference |

| Transaminase | Transamination | Not specified | Exhibits 100% relative activity, higher than β-alanine (54%). | |

| N435 (Immobilized Lipase) | Aminolysis / Lactamization | Dimer and Trimer Lactams | Does not catalyze the formation of the monomer (caprylolactam). Forms macrocyclic products. | chemicalbook.com |

| 8-amino-7-oxononanoate synthase (AONS) | Decarboxylative Condensation | 8(S)-amino-7-oxononanoate | Model system; demonstrates high substrate specificity (L-alanine vs. D-alanine) with rapid external aldimine formation (k₁ = 2 x 10⁴ M⁻¹ s⁻¹). | nih.gov |

Protein-Protein Interaction Modulation

While not a direct modulator in its native form, the unique bifunctional nature of 8-Aminooctanoic acid—possessing both a carboxyl and an amino group on a flexible carbon chain—makes it a valuable linker for designing molecules that can modulate protein-protein interactions (PPIs). ajwilsonresearch.comnih.gov PPIs are fundamental to most cellular processes, and developing molecules to control them is a significant goal in drug discovery. nih.govresearchgate.net

The utility of 8-Aminooctanoic acid is demonstrated in its use as a cross-linker. For example, it has been used to covalently attach the dye 7-hydroxycoumarin-4-acetic acid to bovine serum albumin. sigmaaldrich.com This application showcases its ability to bridge two different molecules. In the context of PPIs, such linkers are crucial in creating peptidomimetics or other synthetic constructs designed to mimic protein secondary structures, like α-helices, which are often involved in PPI interfaces. ajwilsonresearch.comresearchgate.net By incorporating linkers like 8-Aminooctanoic acid, researchers can synthesize conformationally constrained peptides that can either inhibit or stabilize specific protein-protein complexes with higher affinity and specificity. medchemexpress.comtue.nl

Role as a Biochemical Probe and Tool in Chemical Biology

8-Aminooctanoic acid serves as a versatile scaffold in chemical biology, primarily functioning as a linker or spacer molecule. Its structure, featuring a terminal amino group and a carboxylic acid group separated by a seven-carbon chain, allows for its straightforward incorporation into more complex chemical structures designed to probe biological systems. This bifunctionality is key to its utility in creating tools for biological research. It has been employed as a structural modification tool for synthesizing cyclic analogues of Neuropeptide Y (NPY), where it replaces certain amino acid residues to mimic the peptide's folded helical structure. medchemexpress.commedchemexpress.com

The development of fluorescently labeled probes is crucial for visualizing the localization and transport of molecules within biological systems. nih.gov The primary amine group of 8-aminooctanoic acid provides a reactive handle for conjugation with various fluorophores.

The general strategy for creating such probes involves the reaction of the amino group with a fluorescent dye that contains an amine-reactive functional group, such as an N-hydroxysuccinimide (NHS) ester. nih.gov This reaction forms a stable amide bond, covalently linking the fluorescent tag to the 8-aminooctanoic acid backbone.

Commonly used fluorophores for this purpose include nitrobenzoxadiazole (NBD) and fluorescein (B123965) derivatives. For instance, NBD-Cl can be reacted with amino acids under mild conditions to yield fluorescently labeled products with stable optical signals suitable for in-vivo imaging. nih.gov Similarly, commercially available fluorescein succinimidyl esters, such as 5/6-SFX, are widely used for their simplicity and efficiency in labeling molecules with primary amines. nih.gov The synthesis is typically monitored by thin-layer chromatography (TLC) and the final product purified by column chromatography. nih.gov

Table 1: Common Fluorophores for Labeling Amino Groups

| Fluorophore Class | Reactive Group | Key Features |

|---|---|---|

| Nitrobenzoxadiazole (NBD) | Chloride (NBD-Cl) | Excellent optical properties, stable signal, suitable for in-vivo imaging. nih.gov |

| Fluorescein | N-hydroxysuccinimide (NHS) ester | Simple and mild reaction conditions, widely available. nih.gov |

The resulting fluorescently labeled 8-aminooctanoic acid can then be incorporated into larger molecules, such as peptides or drugs, to study their distribution and target engagement within cells.

Bioconjugation is a key process in drug discovery and chemical biology for identifying the molecular targets of bioactive small molecules. nih.gov 8-Aminooctanoic acid is particularly valuable as a hydrocarbon linker in the construction of trifunctional probes used for target identification and validation. nih.gov These probes typically consist of a ligand that binds to the target protein, a reporter tag (like biotin (B1667282) or a fluorescent dye), and a reactive group for covalent labeling.

The 8-carbon chain of 8-aminooctanoic acid acts as a spacer, physically separating the ligand from the reporter tag or other functional moieties. This separation can be critical to preserve the binding affinity of the ligand to its target, which might otherwise be hindered by steric interference from the tag.

A notable example is the use of an 8-aminooctanoic acid (Aoc) linker in the development of radiolabeled peptides for melanoma imaging. nih.gov Researchers synthesized a series of peptides where different linkers were placed between the targeting peptide (a lactam bridge-cyclized α-MSH analogue) and a chelator for the radioisotope Technetium-99m (99mTc). The inclusion of the 8-aminooctanoic acid linker significantly enhanced the uptake of the resulting radioprobe in melanoma cells compared to other linkers like polyethylene (B3416737) glycol (PEG) or short amino acid sequences. nih.gov This demonstrates that the linker is not merely a passive spacer but can actively contribute to the pharmacokinetic properties of the entire probe, leading to improved target validation and imaging in living subjects. nih.gov

Table 2: Effect of Linker on Melanoma Uptake of 99mTc-labeled CycMSHhex Peptides

| Linker | Peptide | IC50 (nM) in B16/F1 Cells | Melanoma Uptake (%ID/g at 2h) |

|---|---|---|---|

| Gly-Gly-Gly | HYNIC-GGGNle-CycMSHhex | 0.7 ± 0.1 | Not reported as lead |

| Gly-Ser-Gly | HYNIC-GSGNle-CycMSHhex | 0.8 ± 0.09 | Not reported as lead |

| PEG2 | HYNIC-PEG2Nle-CycMSHhex | 0.4 ± 0.08 | Not reported as lead |

| 8-Aminooctanoic acid (Aoc) | HYNIC-AocNle-CycMSHhex | 0.3 ± 0.06 | 22.3 ± 1.72 |

Data sourced from a study on melanoma targeting peptides. nih.gov IC50 represents the half maximal inhibitory concentration. %ID/g is the percentage of injected dose per gram of tissue.

Cellular Uptake Mechanisms and Intracellular Distribution Studies

Understanding how a molecule enters a cell and where it localizes is fundamental to elucidating its biological function. For amino acids and their derivatives, uptake is often mediated by specific transporter proteins on the plasma membrane. nih.gov

Studies involving peptides modified with an 8-aminooctanoic acid linker have shown that this modification can dramatically enhance cellular accumulation. nih.gov In the case of the 99mTc-labeled melanoma-targeting peptide, the analogue containing the 8-aminooctanoic acid linker exhibited the highest tumor uptake, allowing for clear visualization of melanoma lesions via single-photon emission computed tomography (SPECT/CT). nih.gov This suggests that the lipophilic nature of the eight-carbon chain may facilitate interaction with the cell membrane, promoting uptake.

While direct studies on the uptake mechanism of 8-aminooctanoic acid itself are limited, research on other unnatural amino acids provides a potential framework. Cellular entry can occur through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis. nih.gov Once inside, the distribution can vary by cell type. For example, some peptide assemblies have been observed to localize in the endoplasmic reticulum or lysosomes. nih.gov The high kidney uptake observed in biodistribution studies of the 8-aminooctanoic acid-linked peptide is also a common feature for small peptides and amino acid-based molecules that are cleared from the bloodstream via renal filtration. nih.gov

Impact on Cellular Signaling Pathways and Gene Regulation (Mechanistic Focus)

Amino acids and their metabolites are not just building blocks for proteins; they are also key signaling molecules that regulate metabolic pathways, gene expression, and intercellular communication. nih.gov While specific research into the impact of this compound on major signaling hubs like mTORC1 or MAPK is not extensively documented, its structural similarity to endogenous molecules provides clues to its potential mechanistic roles.

8-Aminooctanoic acid is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. ebi.ac.uk Studies have shown that 8-aminooctanoic acid (also referred to as ω-aminocaprylic acid) exhibits GABA-mimetic action in the rat cortex. ebi.ac.uk It effectively decreases the spontaneous and glutamate-induced firing rates of cortical neurons, acting as an agonist at GABA receptors. ebi.ac.uk This inhibitory effect is blocked by the GABA receptor antagonist bicuculline and potentiated by flurazepam, confirming its interaction with the GABA signaling pathway. ebi.ac.uk This indicates a direct impact on neuronal signaling by modulating ion channel activity.

Table 3: GABA-Mimetic Action of 8-Aminooctanoic Acid

| Parameter | Observation | Implication |

|---|---|---|

| Neuronal Firing | Decreased spontaneous and glutamate-elicited firing rates. ebi.ac.uk | Acts as an inhibitory neurotransmitter agonist. |

| Potency | Apparent potency is approximately one-fifth that of GABA. ebi.ac.uk | Chain length extension reduces inhibitory potency. |

| Antagonism | Inhibitions are antagonized by bicuculline. ebi.ac.uk | Action is mediated through GABA receptors. |

| Enhancement | Inhibitions are enhanced by flurazepam. ebi.ac.uk | Interacts with the benzodiazepine (B76468) site on the GABA receptor complex. |

Furthermore, by serving as a component in synthetic peptide analogues, such as those for Neuropeptide Y (NPY), 8-aminooctanoic acid helps researchers probe the function of G protein-coupled receptors (GPCRs), which are central to a vast number of cellular signaling cascades. medchemexpress.commedchemexpress.com The regulation of gene expression is often a downstream consequence of altered signaling pathways. nih.gov For example, signaling through pathways like FGF8 can modulate the expression of key developmental genes, some of which are implicated in neurodevelopmental disorders. elifesciences.org By analogy, the modulation of GABAergic or other receptor-mediated signaling by 8-aminooctanoic acid or its derivatives could foreseeably lead to changes in gene expression in affected cells.

Compound Reference Table

| Compound Name | Abbreviation/Synonym |

|---|---|

| 8-Aminooctanoic acid | ω-Aminocaprylic acid, Aoc |

| This compound | - |

| γ-aminobutyric acid | GABA |

| Neuropeptide Y | NPY |

| nitrobenzoxadiazole | NBD |

| Technetium-99m | 99mTc |

| Bicuculline | - |

| Flurazepam | - |

Advanced Analytical and Spectroscopic Characterization Techniques for 8 Aminooctanoic Acid Hydrochloride in Complex Matrices

Chromatographic Method Development for Quantitative and Qualitative Analysis

Chromatography is the cornerstone for isolating 8-Aminooctanoic acid hydrochloride from intricate sample matrices. The selection of the appropriate chromatographic technique is contingent upon the analytical objective, whether it is quantifying trace amounts, identifying volatile metabolites, or assessing enantiomeric purity.

Ultra-High Performance Liquid Chromatography (UHPLC) is a premier technique for the rapid and sensitive analysis of non-volatile compounds like this compound. By utilizing columns with sub-2 µm particles, UHPLC systems generate high-resolution separations with significantly reduced analysis times compared to traditional HPLC. nih.gov

For the analysis of underivatized 8-Aminooctanoic acid, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) are common approaches. A HILIC-based method, for instance, can offer excellent retention and separation for polar analytes. When coupled with a high-resolution mass spectrometer, such as a Quadrupole-Orbitrap, this method allows for sensitive and selective quantification. nih.gov A rapid three-minute method for underivatized amino acids has been developed using UHPLC, demonstrating linearity over a wide concentration range (nM to mM) and low limits of detection (femtomole range). nih.gov

Alternatively, pre-column derivatization can be employed to enhance chromatographic retention and detection sensitivity. The well-established AccQ•Tag method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate to derivatize the primary amino group, yields stable derivatives suitable for UV or fluorescence detection and provides excellent chromatographic performance on C18 columns. Coupling UHPLC with tandem mass spectrometry (MS/MS) further enhances selectivity and allows for quantification in complex matrices like plasma and urine with minimal sample preparation. protocols.ionih.gov

Table 1: Exemplary UHPLC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition 1 (HILIC) | Condition 2 (Reversed-Phase) |

|---|---|---|

| Column | Acquity UHPLC BEH Amide (2.1x100 mm, 1.7µm) | AccQ•Tag Ultra C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 20 mM Ammonium Formate, pH 3.0 | Water with 0.1% Formic Acid & 0.01% HFBA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Methanol with 0.1% Formic Acid & 0.01% HFBA |

| Flow Rate | 0.5 mL/min | 0.4 mL/min |

| Detection | Positive ESI-MS/MS (MRM mode) | Positive ESI-MS/MS (MRM mode) or UV (260 nm for derivatives) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov Due to the low volatility of 8-Aminooctanoic acid, chemical derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC analysis. thermofisher.com This process targets the active hydrogens on the amine and carboxyl functional groups.

Common derivatization strategies include:

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group. This is a widely used method for metabolomic studies involving amino acids. nih.govthermofisher.com

Acylation/Esterification: A two-step process can be employed. First, the carboxylic acid group is esterified (e.g., with methanol/HCl), followed by acylation of the amino group using reagents like pentafluoropropionic anhydride (PFPA). mdpi.com This approach generates stable derivatives with excellent chromatographic properties. Another common method involves the use of alkyl chloroformates, such as methyl chloroformate, which derivatizes both amino and carboxyl groups in a single step.

Once derivatized, the resulting compounds can be separated on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by mass spectrometry. thermofisher.com GC-MS is particularly useful for metabolic profiling studies, where it can simultaneously identify and quantify a wide range of metabolites, including those derived from the breakdown or modification of 8-Aminooctanoic acid. mdpi.comyoutube.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) | Derivative Formed |

|---|---|---|---|

| Silylating Agents | MSTFA | -COOH, -NH2, -OH, -SH | TMS derivative |

| Acylating Agents | Pentafluoropropionic anhydride (PFPA) | -NH2, -OH, -SH | PFP derivative |

| Alkyl Chloroformates | Methyl Chloroformate | -COOH, -NH2 | Methoxycarbonyl methyl ester derivative |

Since 8-Aminooctanoic acid is not a naturally occurring proteinogenic amino acid, its synthesis can result in a racemic mixture of D- and L-enantiomers. nih.govresearchgate.net As the biological activity of enantiomers can differ significantly, assessing the enantiomeric purity is critical. Chiral chromatography is the primary method for separating enantiomers. chromatographytoday.com

Direct separation of underivatized amino acids can be achieved using several types of chiral stationary phases (CSPs):

Crown Ether-Based CSPs: These are particularly effective for separating primary amino acids. chromatographyonline.commdpi.com The chiral recognition mechanism involves the complexation of the protonated primary amino group of the analyte within the crown ether cavity. chromatographyonline.com

Ligand-Exchange CSPs: These phases consist of a chiral ligand (e.g., an amino acid derivative) coated onto a solid support. Separation is achieved through the formation of diastereomeric metal complexes (usually with Cu²⁺) between the analyte and the stationary phase. tandfonline.comtandfonline.com

Zwitterionic Ion-Exchange CSPs: Cinchona alkaloid-derived zwitterionic CSPs can perform direct stereo-selective resolution of amino acids using mobile phases compatible with mass spectrometry. chiraltech.com

Macrocyclic Glycopeptide CSPs: Phases like teicoplanin or vancomycin can separate a broad range of chiral compounds, including amino acids, through multiple interactions such as hydrogen bonding, ionic interactions, and steric hindrance.

The mobile phase composition, including the type of organic modifier, pH, and additives like trifluoroacetic acid (TFA), plays a crucial role in achieving optimal enantiomeric resolution. ankara.edu.tr

Table 3: Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation

| CSP Type | Example Commercial Column | Typical Mobile Phase | Recognition Mechanism |

|---|---|---|---|

| Crown Ether | Crownpak CR-I(+) | Acidified aqueous/organic (e.g., HClO4 or TFA in Water/Methanol) | Inclusion complexation of -NH3+ group |

| Ligand Exchange | Sumichiral OA-5000 | Aqueous CuSO4 with organic modifier (e.g., 2-propanol) | Diastereomeric metal complex formation |

| Zwitterionic | CHIRALPAK ZWIX(+) | Methanol/Acetonitrile/Water/TFA | Multiple ionic and polar interactions |

| Macrocyclic Glycopeptide | Astec CHIROBIOTIC T | Polar organic or reversed-phase | Hydrogen bonding, π-π, ionic interactions |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Derivatives and Adducts

High-Resolution Mass Spectrometry (HRMS), particularly with analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements (typically <5 ppm error). nih.gov This capability is indispensable for unequivocally determining the elemental composition of this compound, its metabolites, derivatives, or adducts, and for distinguishing it from other isobaric compounds in a complex sample. ahajournals.orgnih.govnih.gov

HRMS is crucial for identifying unknown metabolites or degradation products. By comparing the accurate mass of a detected ion to theoretical masses in a database, potential chemical formulas can be generated, significantly narrowing down the possibilities for its identity. biorxiv.org

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected precursor ion and analyzing its resulting product ions. scispace.com For protonated 8-Aminooctanoic acid ([M+H]⁺), collision-induced dissociation (CID) would produce a characteristic fragmentation pattern. Based on known fragmentation pathways for α- and ω-amino acids, the principal fragment ions would likely arise from: nih.govnih.gov

Loss of water ([M+H - H₂O]⁺): A common fragmentation resulting from the carboxylic acid group.

Loss of ammonia ([M+H - NH₃]⁺): Fragmentation involving the amino group.

Combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺): This is a very common and often abundant fragment for amino acids, resulting in an iminium ion. nih.gov

Alkyl chain fragmentation: Cleavage along the C8 alkyl chain, producing a series of characteristic ions.

Interpreting these fragmentation patterns allows for the confirmation of the compound's structure and can be used to differentiate it from structural isomers. High-resolution MS/MS provides accurate masses for these fragment ions, further increasing the confidence in structural assignments. nih.govresearchgate.net

Table 4: Predicted MS/MS Fragmentation of Protonated 8-Aminooctanoic Acid ([C₈H₁₇NO₂ + H]⁺, m/z 160.13)

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure/Identity |

|---|---|---|---|

| 160.13 | H₂O | 142.12 | [M+H - H₂O]⁺ |

| 160.13 | NH₃ | 143.12 | [M+H - NH₃]⁺ |

| 160.13 | HCOOH (Formic Acid) | 114.12 | [M+H - HCOOH]⁺ |

| 142.12 | CO | 114.12 | [M+H - H₂O - CO]⁺ |

Isotopic labeling is a powerful technique to trace the metabolic fate of a compound in a biological system. unt.edu By introducing 8-Aminooctanoic acid synthesized with stable, heavy isotopes (e.g., ¹³C or ¹⁵N) into a cell culture or organism, its metabolic pathway can be mapped. unt.educhempep.com

The methodology involves:

Administering the Labeled Precursor: A known quantity of isotopically labeled 8-Aminooctanoic acid is introduced into the biological system.

Sample Collection and Analysis: At various time points, samples are collected, and metabolites are extracted.

Mass Spectrometry Analysis: The extracts are analyzed by LC-HRMS or GC-MS. The mass spectrometer can distinguish between the unlabeled (native) metabolites and the heavy-isotope-labeled metabolites due to their mass difference. ckisotopes.com

Pathway Elucidation: By identifying the downstream metabolites that incorporate the heavy isotopes, the biochemical reactions and pathways involving 8-Aminooctanoic acid can be reconstructed. nih.gov This technique can reveal if the compound is elongated, shortened, conjugated with other molecules (e.g., fatty acids), or catabolized through specific pathways. ki.se

This approach, often referred to as stable isotope-resolved metabolomics (SIRM), provides direct evidence of metabolic fluxes and transformations, offering a dynamic view of the compound's role in metabolism. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and environment of molecules at the atomic level. For this compound, NMR is instrumental in elucidating its conformation and behavior in various states.

In complex biological or chemical matrices, one-dimensional (1D) NMR spectra often suffer from severe peak overlap, making unambiguous signal assignment and structural analysis challenging. Multidimensional NMR, particularly two-dimensional (2D) experiments, overcomes this limitation by spreading the signals across two frequency axes, enhancing resolution and revealing correlations between different nuclei. wikipedia.orgpsgcas.ac.in

For this compound, especially when incorporated into bioconjugates like peptides or other polymers, 2D NMR techniques are indispensable. Common experiments include:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 8-aminooctanoic acid, COSY would reveal the connectivity of the entire methylene (B1212753) (-CH2-) chain, from the carbon adjacent to the carboxylic acid to the one next to the amino group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates the chemical shifts of protons with the directly attached heteronuclei, most commonly ¹³C or ¹⁵N. pressbooks.pub An ¹H-¹³C HSQC spectrum of this compound would show a distinct peak for each unique CH₂ group, providing a "fingerprint" of the molecule and simplifying the assignment of both proton and carbon signals. libretexts.orgsdsu.edu If the molecule is isotopically labeled with ¹⁵N, an ¹H-¹⁵N HSQC can be used to specifically probe the environment around the terminal amine. bitesizebio.com

When 8-aminooctanoic acid is used as a linker or part of a peptide mimetic, these multidimensional techniques allow researchers to assign resonances to specific nuclei within the molecule and analyze its conformational preferences and dynamic interactions with its environment. bitesizebio.comnih.gov

Table 1: Representative 2D NMR Correlations for 8-Aminooctanoic Acid Moiety

| NMR Experiment | Correlated Nuclei (Example) | Information Gained |

| COSY | Hα ↔ Hβ | Reveals proton-proton coupling along the octanoic acid backbone. |

| HSQC | Hα / Cα | Directly links each proton to its attached carbon atom. |

| HMBC | Hα / C=O | Shows long-range coupling (2-3 bonds), confirming structural fragments. |

| ¹H-¹⁵N HSQC | H (on NH₃⁺) / ¹⁵N | Probes the electronic environment of the terminal amine group (requires ¹⁵N labeling). |

When 8-aminooctanoic acid is polymerized to form polyamide materials like Nylon 8, or incorporated into other solid matrices, its dynamics are significantly restricted. Solid-state NMR (ssNMR) is the technique of choice for characterizing the structure, conformation, and dynamics of such materials. globethesis.com Unlike solution NMR, ssNMR techniques are designed to overcome challenges like broad spectral lines caused by dipolar coupling and chemical shift anisotropy in the solid state.

Key ssNMR experiments for polymers containing 8-aminooctanoic acid units include:

Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant protons. nih.gov It provides high-resolution spectra of solid samples, allowing for the identification of different chemical environments. For a polyamide derived from 8-aminooctanoic acid, ¹³C CP/MAS can distinguish between carbons in crystalline and amorphous regions of the polymer. nist.gov

Relaxation Time Measurements (T₁, T₁ρ): Measurements of spin-lattice relaxation times (T₁ and T₁ρ) provide insights into molecular dynamics on different timescales. Variations in these relaxation times can be used to characterize the mobility of different segments of the polymer chain, such as the mobility of the alkyl chain versus the amide group, and to study phase separation in polymer blends. acs.org

Studies on various nylons, which are structural analogues, have demonstrated the power of ssNMR. For instance, ¹⁵N ssNMR can differentiate between different crystalline forms (α and γ) in polyamides, which have distinct hydrogen-bonding patterns and chain conformations. usm.edu This information is critical for understanding the mechanical and thermal properties of the material.

X-ray Crystallography for Co-crystal Structures and Mechanistic Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be generated. nih.gov

For this compound, X-ray crystallography provides crucial insights into:

Molecular Conformation: It reveals the exact solid-state conformation of the aliphatic chain and the geometry of the terminal ammonium and carboxylic acid groups.

Intermolecular Interactions: The technique maps out the network of hydrogen bonds and other non-covalent interactions that define the crystal lattice. In the hydrochloride salt, this includes interactions involving the chloride counter-ion, the ammonium group (-NH₃⁺), and the carboxylic acid group (-COOH).

Co-crystal Formation: 8-aminooctanoic acid, with its hydrogen bond donor (NH₃⁺, COOH) and acceptor (C=O, Cl⁻) sites, is a prime candidate for forming co-crystals with other molecules, including active pharmaceutical ingredients (APIs). nih.govresearchgate.net X-ray crystallography is essential for confirming the formation of a true co-crystal (as opposed to a simple mixture) and elucidating the specific hydrogen-bonding synthons that hold the components together. cardiff.ac.uk Understanding these interactions is a cornerstone of crystal engineering, which aims to design materials with tailored physicochemical properties. researchgate.net

The structural information obtained from crystallography provides mechanistic insights into how the molecule packs and interacts, which is fundamental for materials science and pharmaceutical development. mdpi.com For example, the crystal structure of L-lysine, another amino acid, was only recently solved, completing the set of 20 common amino acids and highlighting the importance of this technique for understanding the fundamental building blocks of life. cardiff.ac.uk

Table 2: Hypothetical Crystallographic Data for an this compound Co-crystal

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | 10.5, 8.2, 15.1 | Dimensions of the unit cell. |

| β (°) | 95.5 | Angle of the unit cell for a monoclinic system. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Advanced Optical Spectroscopy (e.g., Circular Dichroism, Fluorescence) for Conformational Studies

While NMR and crystallography provide detailed static or time-averaged structural information, advanced optical spectroscopy techniques are highly sensitive to the conformational dynamics of molecules in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com While 8-aminooctanoic acid itself is not chiral, it can be incorporated into chiral supramolecular assemblies or peptides. When part of a peptide chain, the conformation of the backbone (e.g., α-helix, β-sheet, random coil) gives rise to a characteristic CD spectrum in the far-UV region (190-250 nm). subr.edu Therefore, CD is an invaluable tool for studying the secondary structure of peptides containing 8-aminooctanoic acid as a non-standard residue or linker. subr.eduresearchgate.net The technique is particularly useful for monitoring conformational changes induced by changes in temperature, pH, or the binding of a ligand. youtube.comacs.org

Fluorescence Spectroscopy: Fluorescence spectroscopy is an extremely sensitive technique that monitors the emission of light from fluorescent molecules (fluorophores). nih.gov 8-aminooctanoic acid is not intrinsically fluorescent in the visible range. However, it can be chemically modified by attaching a fluorophore, such as a coumarin or tryptophan analog, to create a fluorescent probe. pnas.orgbiorxiv.org Changes in the local environment of this probe, caused by folding, binding, or other conformational changes, can lead to measurable changes in its fluorescence properties (e.g., emission intensity, wavelength, lifetime, and polarization). nih.govnih.gov This approach allows for the study of:

Conformational Changes: A change in protein or polymer structure can alter the solvent exposure of the attached probe, leading to a shift in its emission spectrum or a change in intensity. nih.gov

Binding Interactions: The binding of a ligand near the fluorescent probe can quench or enhance its fluorescence, providing a means to quantify binding affinities.

The development of novel amino acid-based fluorophores allows for the creation of minimally perturbing probes to study the dynamics of biological systems. pnas.orgmorressier.com By derivatizing 8-aminooctanoic acid with such a probe, its behavior within complex systems can be monitored with high sensitivity.

Table 3: Spectroscopic Techniques and Their Application to 8-Aminooctanoic Acid Conformational Analysis

| Technique | Principle | Application to 8-Aminooctanoic Acid |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light by chiral molecules. | Analysis of secondary structure when incorporated into peptides or chiral assemblies. kent.ac.ukuit.no |

| Fluorescence Spectroscopy | Detection of light emitted from a fluorophore after excitation. | Monitoring conformational changes and binding events after covalent labeling with a fluorescent probe. nih.gov |

Based on a comprehensive review of available scientific literature, detailed computational and theoretical investigations specifically focused on This compound are not extensively documented. Research in the areas of quantum chemical calculations, molecular dynamics simulations, and chemoinformatics for this particular compound is limited.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as per the requested outline. The specific data required for the following sections and subsections on this compound is not present in the accessible scientific literature:

Computational Chemistry and Theoretical Investigations of 8 Aminooctanoic Acid Hydrochloride

Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

While general methodologies for these computational techniques are well-established and have been applied to a wide range of other amino acids and organic molecules nih.govresearchgate.netnih.govnih.govresearchgate.netnih.gov, specific studies and corresponding data for 8-Aminooctanoic acid hydrochloride are not available.

Pharmacophore Modeling and Virtual Screening for Target Discovery

Pharmacophore modeling and virtual screening are cornerstone computational techniques in drug discovery and chemical biology for identifying potential biological targets and novel bioactive molecules. mdpi.com For a molecule like this compound, these methods can be instrumental in elucidating its potential protein binding partners and in designing new derivatives with enhanced or specific activities.

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, key pharmacophoric features would include a hydrogen bond donor (the primary amine), a hydrogen bond acceptor (the carboxylic acid), and a hydrophobic region (the aliphatic chain). These features can be used to generate a 3D query to search large compound databases for molecules with similar spatial arrangements of functionalities. acs.orgresearchgate.net

Virtual screening can be performed in two primary ways: ligand-based and structure-based. mdpi.com In the absence of a known protein target for this compound, a ligand-based approach would be initially employed. This involves screening virtual libraries for compounds that are structurally similar to this compound, with the aim of identifying molecules that might share its biological activity. mdpi.com If a protein target is identified, structure-based virtual screening, which involves docking candidate molecules into the protein's binding site, can be used to predict binding affinity and mode. nih.gov

Recent advancements have demonstrated the power of virtual screening in expanding the palette of non-natural amino acids for peptide optimization, a field where 8-aminooctanoic acid could serve as a flexible linker or a building block. nih.gov For instance, a virtual library of non-natural amino acids was created and screened against the Keap1-Neh2 protein complex, identifying novel residues that could enhance binding affinity. nih.gov A similar workflow could be applied to discover potential targets for this compound by screening it against a panel of protein structures.

Table 1: Exemplary Pharmacophore Features of this compound and their Potential Interactions

| Pharmacophoric Feature | Chemical Group | Potential Interaction |

| Hydrogen Bond Donor | Primary Amine (-NH3+) | Interaction with negatively charged residues (e.g., Asp, Glu) or carbonyl groups in a protein backbone. |

| Hydrogen Bond Acceptor | Carboxylic Acid (-COOH) | Interaction with positively charged residues (e.g., Lys, Arg) or hydroxyl groups (e.g., Ser, Thr). |

| Hydrophobic Region | Heptamethylene Chain | Van der Waals interactions within a hydrophobic pocket of a protein. |

| Ionic Interaction | Ammonium and Chloride Ions | Salt bridge formation with charged residues in a biological target. |

Prediction of Reactivity and Selectivity Profiles

Computational methods, particularly those rooted in quantum mechanics, are pivotal for predicting the reactivity and selectivity of organic molecules. For this compound, these predictions can inform its stability, potential side reactions, and its utility as a synthetic intermediate.

Density Functional Theory (DFT) is a widely used method to calculate the electronic structure of molecules, providing insights into their reactivity. nih.gov By calculating properties such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges, one can predict the most likely sites for nucleophilic or electrophilic attack. For 8-aminooctanoic acid, the primary amine is a potential nucleophile, while the carbonyl carbon of the carboxylic acid is an electrophilic center.

One important reaction of ω-amino acids is intramolecular cyclization to form lactams. Computational studies can predict the feasibility and kinetics of such reactions. chemicalbook.com For 8-aminooctanoic acid, this would lead to the formation of an eight-membered ring lactam. The activation energy for this cyclization can be calculated using transition state theory combined with DFT, providing a quantitative measure of its likelihood under different conditions.

Furthermore, machine learning approaches are emerging as powerful tools for predicting chemical reactivity on a large scale. nih.govresearchgate.netrsc.org By training models on large datasets of known reactions, it is possible to predict the outcome of new reactions with considerable accuracy. csmres.co.uk Such a model could be used to predict the reactivity of this compound with a variety of reagents, guiding its use in synthetic chemistry.

Table 2: Computationally Derived Reactivity Descriptors for a Bifunctional Molecule

| Descriptor | Definition | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates greater nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates greater electrophilicity. |

| Fukui Functions | Describe the change in electron density upon addition or removal of an electron. | Identify the most reactive sites for nucleophilic and electrophilic attack. |

| Bond Dissociation Energy | Energy required to break a specific bond homolytically. | Predicts the stability of different parts of the molecule. |

Machine Learning Approaches for Chemical Space Exploration and De Novo Design of Analogues

The convergence of machine learning and computational chemistry has opened up new avenues for exploring vast chemical spaces and designing novel molecules with desired properties. frontiersin.org For this compound, these approaches can be used to design analogues with improved biological activity, better pharmacokinetic properties, or novel functionalities.